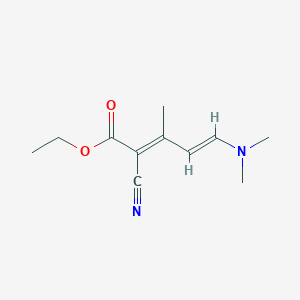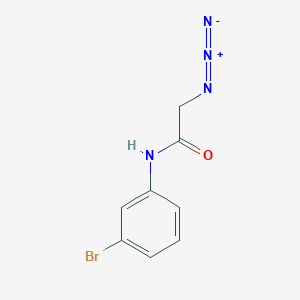![molecular formula C11H12O3 B3033944 (E)-4-[2-Methoxyphenyl]-3-butenoic acid CAS No. 127404-71-1](/img/structure/B3033944.png)
(E)-4-[2-Methoxyphenyl]-3-butenoic acid
Descripción general
Descripción
(E)-4-[2-Methoxyphenyl]-3-butenoic acid, also known as 4-methoxyphenylacrylic acid (MPA), is an important organic compound in the field of organic chemistry. It is a monocarboxylic acid and an unsaturated compound with a conjugated double bond system. MPA has several applications in the field of organic synthesis, such as in the synthesis of polymers, resins, dyes, and pharmaceuticals. In addition, it has been used in the production of food additives, fragrances, and pesticides. Furthermore, MPA has been studied for its potential therapeutic benefits, including its ability to act as an anti-inflammatory and anti-cancer agent.
Aplicaciones Científicas De Investigación
MPA has been studied extensively for its potential therapeutic benefits. In particular, it has been investigated for its anti-inflammatory and anti-cancer properties. In animal studies, MPA has been found to reduce inflammation and reduce the growth of tumor cells. Additionally, it has been shown to have anti-bacterial and anti-fungal properties, and has been used to treat infections caused by certain bacteria and fungi. MPA has also been studied for its potential to act as an antioxidant, and its ability to protect cells from oxidative damage.
Mecanismo De Acción
The mechanism of action of MPA has not been fully elucidated. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MPA has been found to inhibit the activity of several other enzymes, such as 5-lipoxygenase (5-LOX) and lipoxygenase (LOX). These enzymes are involved in the production of leukotrienes, which are inflammatory mediators. Furthermore, MPA has been found to inhibit the activity of several transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
MPA has been found to have several biochemical and physiological effects. In animal studies, it has been found to reduce inflammation, reduce the growth of tumor cells, and protect cells from oxidative damage. Additionally, it has been found to inhibit the activity of several enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and lipoxygenase (LOX). Furthermore, MPA has been found to modulate the expression of several genes, which may be involved in its anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is soluble in a variety of solvents, making it easy to work with in the laboratory. However, there are some limitations to using MPA in laboratory experiments. It is a relatively weak acid and is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is a highly reactive compound and can easily be oxidized or polymerized.
Direcciones Futuras
The potential therapeutic benefits of MPA have only recently been explored, and there is still much to be learned about this compound. Future research should focus on elucidating the mechanism of action of MPA and its potential to act as an anti-inflammatory, anti-cancer, and antioxidant agent. Additionally, further research should be conducted to explore the potential of MPA to modulate the expression of genes involved in inflammation and cancer. Additionally, future studies should focus on the potential of MPA to act as a drug delivery system, and its potential to be used in the treatment of various diseases. Finally, further research should be conducted to explore the potential of MPA to be used in the production of polymers, resins, dyes, and pharmaceutical
Propiedades
IUPAC Name |
(E)-4-(2-methoxyphenyl)but-3-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-7H,8H2,1H3,(H,12,13)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIWHKCWVQBSOV-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


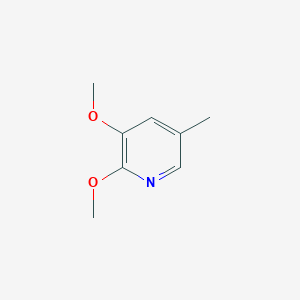

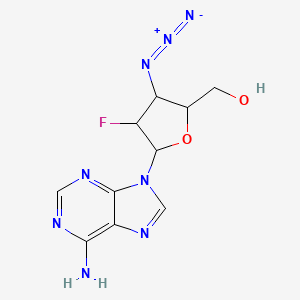


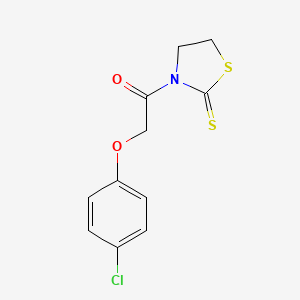
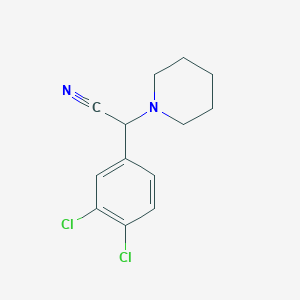

![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)

